FA-Ala-OSu

Description

Properties

IUPAC Name |

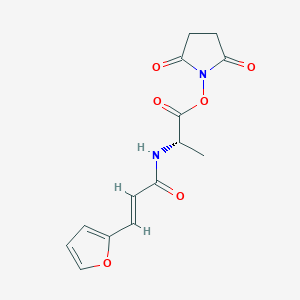

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c1-9(14(20)22-16-12(18)6-7-13(16)19)15-11(17)5-4-10-3-2-8-21-10/h2-5,8-9H,6-7H2,1H3,(H,15,17)/b5-4+/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWLISUHPZYUSV-MOVJSRMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Furyl)acryloyl-L-alanine N-hydroxysuccinimide Ester (FA-Ala-OSu)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Furyl)acryloyl-L-alanine N-hydroxysuccinimide ester, commonly referred to as FA-Ala-OSu. The document elucidates the precise molecular formula and weight of the compound, addressing a common point of ambiguity with Folic Acid derivatives. It details the synthesis pathway, characteristic analytical data, and core applications, particularly in the realm of bioconjugation and enzyme substrate chemistry. This guide is intended to serve as a crucial resource for researchers leveraging this reagent in peptide synthesis, protein modification, and the development of diagnostic assays.

Introduction and Identification

The designation "this compound" most accurately refers to the compound 3-(2-Furyl)acryloyl-L-alanine N-hydroxysuccinimide ester , identified by the CAS Number 76079-01-1 . It is a specialized chemical reagent combining a chromophoric 3-(2-furyl)acryloyl group with L-alanine, which is subsequently activated with an N-hydroxysuccinimide (NHS) ester. This activation renders the molecule highly reactive towards primary amines, making it a valuable tool for covalent labeling of peptides, proteins, and other amine-containing biomolecules.

A critical point of clarification is the distinction from Folic Acid (FA). While Folic Acid is frequently used in targeted drug delivery and is often functionalized with NHS esters, the specific "this compound" designation in chemical literature and supplier catalogs consistently points to the 3-(2-furyl)acryloyl derivative. This guide will focus exclusively on this latter, correctly identified compound.

Core Compound Specifications

| Property | Value |

| Full Chemical Name | 3-(2-Furyl)acryloyl-L-alanine N-hydroxysuccinimide ester |

| Common Abbreviation | This compound |

| CAS Number | 76079-01-1 |

| Molecular Formula | C₁₄H₁₄N₂O₆ |

| Molecular Weight | 306.27 g/mol |

Synthesis and Mechanism of Activation

The synthesis of this compound is a multi-step process designed to create a stable, yet reactive, amine-labeling reagent. The underlying principle involves the creation of an amide bond between 3-(2-furyl)acrylic acid and L-alanine, followed by the activation of the resulting carboxylic acid with N-hydroxysuccinimide.

Synthetic Pathway

The synthesis can be conceptually broken down into three key stages:

-

Activation of 3-(2-Furyl)acrylic Acid: The carboxylic acid of 3-(2-furyl)acrylic acid is first converted into a more reactive species, typically an acyl chloride. This is often achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Bond Formation: The resulting 3-(2-furyl)acryloyl chloride is then reacted with the amino group of L-alanine under basic conditions to form 3-(2-furyl)acryloyl-L-alanine. The base neutralizes the HCl byproduct of the reaction.

-

NHS Ester Formation: The carboxylic acid of 3-(2-furyl)acryloyl-L-alanine is then activated by reaction with N-hydroxysuccinimide. This reaction is typically mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of the stable, amine-reactive NHS ester.

Caption: Synthetic pathway for this compound.

Characterization

Precise characterization of this compound is crucial to confirm its identity and purity. The following data, inferred from the analysis of its constituent parts and related structures, are characteristic of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the vinyl protons of the acryloyl group, the alanine methine and methyl protons, and the succinimide methylene protons. The spectrum for 3-(2-Furyl)acrylic acid provides a reference for the furan and vinyl proton shifts.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the ester and amides, the carbons of the furan and vinyl groups, the alanine carbons, and the succinimide carbons. The known spectrum of N-hydroxysuccinimide can be used to identify the succinimide ring carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands:

-

~1815 cm⁻¹ and ~1785 cm⁻¹: Symmetric and asymmetric C=O stretching of the succinimide ester.

-

~1740 cm⁻¹: C=O stretching of the ester group.

-

~1650 cm⁻¹: Amide I band (C=O stretch).

-

~1620 cm⁻¹: C=C stretching of the acryloyl group.

-

~1540 cm⁻¹: Amide II band (N-H bend and C-N stretch).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 307.27 and a sodium adduct [M+Na]⁺ at m/z 329.25.

Applications and Experimental Protocols

The primary utility of this compound lies in its ability to covalently modify primary amines under mild conditions. The 3-(2-furyl)acryloyl group serves as a chromophore, allowing for spectrophotometric monitoring of reactions.

Labeling of Peptides and Proteins

This compound can be used to label the N-terminus or lysine side chains of peptides and proteins. The resulting amide bond is stable.

Experimental Protocol: General Protein Labeling

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.5-8.5 (e.g., 0.1 M sodium phosphate buffer). The protein concentration should typically be in the range of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-20 mg/mL.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted this compound.

-

Purification: Remove the unreacted label and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Caption: Workflow for labeling proteins with this compound.

Enzyme Substrate for Collagenase Assays

The 3-(2-furyl)acryloyl moiety is a well-established chromogenic substrate for collagenases when incorporated into a suitable peptide sequence. While this compound itself is not the direct substrate, it is a precursor for synthesizing such substrates. For example, it can be coupled to a peptide like Leu-Gly-Pro-Ala to create FALGPA (N-[3-(2-Furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanine), a known collagenase substrate. The cleavage of the peptide bond by collagenase leads to a change in the absorption spectrum of the furylacryloyl group, which can be monitored spectrophotometrically.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The success of a labeling reaction can be confirmed by:

-

Spectrophotometry: Measuring the UV-Vis spectrum of the purified protein conjugate will show a new absorbance peak corresponding to the 3-(2-furyl)acryloyl group (typically around 305-320 nm).

-

Mass Spectrometry: Analysis of the labeled protein will show an increase in mass corresponding to the addition of the 3-(2-furyl)acryloyl-L-alanine moiety (mass shift = 205.20 Da).

-

SDS-PAGE: While not quantitative, a slight increase in the molecular weight of the labeled protein may be observable on a high-resolution SDS-PAGE gel.

Conclusion

3-(2-Furyl)acryloyl-L-alanine N-hydroxysuccinimide ester is a valuable and specific reagent for the modification of biomolecules. Its well-defined chemical properties, including its molecular weight of 306.27 g/mol and formula of C₁₄H₁₄N₂O₆, distinguish it from other similarly abbreviated compounds. The robust chemistry of its NHS ester allows for efficient and reliable conjugation to primary amines, while its chromophoric furylacryloyl group provides a convenient method for tracking its incorporation and for the development of enzyme assays. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their experimental workflows.

References

-

CAS SciFinder: A comprehensive database of chemical substances and reactions. ([Link])

-

PubChem: An open chemistry database at the National Institutes of Health (NIH). ([Link])

-

Journal of Peptide Science: A peer-reviewed scientific journal publishing research on the chemistry, biochemistry, and biology of peptides. ([Link])

Technical Guide: Stability and Storage of FA-Ala-OSu at -20°C

Executive Summary

FA-Ala-OSu (N-Formyl-L-alanine N-hydroxysuccinimide ester) exhibits a shelf life of 12 months when stored at -20°C under strictly anhydrous conditions.

While the alanine backbone and formyl protecting group are chemically robust, the N-hydroxysuccinimide (NHS) ester moiety is thermodynamically unstable in the presence of moisture. Hydrolysis is the primary degradation pathway, rendering the reagent inert for peptide coupling or crosslinking.

Critical Storage Directive: The reagent must be stored over a desiccant. The vial must be equilibrated to room temperature before opening to prevent condensation, which accelerates autocatalytic hydrolysis.[1]

Molecular Stability Profile

To understand the storage requirements, we must deconstruct the molecule into its three functional components.

| Component | Function | Stability Concern |

| Formyl Group (N-Terminus) | Protection | High. Stable against spontaneous degradation at -20°C. Requires specific acidic or enzymatic conditions to remove. |

| L-Alanine (Backbone) | Amino Acid | High. Racemization is negligible at -20°C in the solid state. |

| NHS Ester (C-Terminus) | Activation | Low. Highly reactive electrophile. Susceptible to nucleophilic attack by water (hydrolysis) even in solid phase if trace moisture is present. |

The Hygroscopicity Factor

Unlike hydrophobic protecting groups (e.g., Fmoc, Boc), the Formyl group is small and polar. This increases the overall polarity of this compound, potentially making the solid powder more hygroscopic (water-attracting) than its Boc/Fmoc counterparts. This amplifies the need for rigorous moisture exclusion.

Mechanism of Degradation[1]

The shelf life of this compound is dictated by the rate of hydrolysis of the NHS ester. This reaction is irreversible and produces two byproducts: N-Formyl-L-alanine (FA-Ala-OH) and N-hydroxysuccinimide (NHS).

Pathway Visualization

The following diagram illustrates the degradation pathway and the competition between the desired aminolysis (coupling) and the undesired hydrolysis.

Figure 1: The competitive pathways for this compound. Moisture leads to irreversible hydrolysis, releasing NHS and the free acid.

Storage and Handling Protocols

To maximize shelf life beyond the standard 12-month window, follow this "Deep Freeze" protocol. This system is self-validating: if the desiccant changes color, the integrity of the reagent is compromised.

A. The Storage System

-

Primary Container: Amber glass vial with a Teflon-lined screw cap (protects from light and ensures a tight seal).

-

Secondary Container: A sealable jar or bag containing active silica gel or molecular sieves.

-

Environment: Non-frost-free freezer at -20°C.

-

Note: Avoid "frost-free" freezers as they cycle temperature to melt ice, causing micro-thaws that can degrade sensitive reagents.

-

B. The Handling Workflow (Critical)

Failure to follow this specific workflow is the #1 cause of reagent failure.

Figure 2: Correct handling workflow to prevent moisture introduction.

Quality Control (QC) Protocols

Before using this compound in critical or expensive syntheses, you must validate its purity. The melting point can be unreliable due to decomposition; therefore, Quantitative 1H-NMR is the gold standard.

Protocol: 1H-NMR Purity Assay

Objective: Quantify the ratio of intact NHS ester to free NHS (hydrolysis byproduct).

Materials:

-

Solvent: DMSO-d6 (CDCl3 may not dissolve the formyl species well).

-

Instrument: 300 MHz NMR or higher.

Methodology:

-

Dissolve ~5-10 mg of this compound in DMSO-d6.

-

Acquire spectrum immediately (NHS esters can degrade slowly in DMSO if wet).

-

Integration Targets:

-

Signal A (Intact Ester): Look for the alpha-proton of Alanine (multiplet, ~4.5 - 5.0 ppm).

-

Signal B (Succinimide Ring): Singlet at ~2.81 ppm (4 protons).

-

Signal C (Formyl Group): Singlet/Doublet at ~8.0 - 8.2 ppm (1 proton).

-

Calculation: In a pure sample, the integration ratio of the Succinimide (4H) to the Formyl proton (1H) should be exactly 4:1 .

-

If the ratio is > 4:1, free NHS is present (sample degraded).

-

Alternative: Look for the distinct shift of the free NHS protons vs. the ester-bound NHS protons (often separated by ~0.05-0.1 ppm in DMSO).

Table 1: QC Pass/Fail Criteria

| Test | Method | Acceptance Criteria | Action if Failed |

| Visual Inspection | Eye | White to off-white crystalline powder. No clumping. | If yellow or clumped (wet), discard. |

| Purity | 1H-NMR | >95% Active Ester. NHS:Formyl ratio approx 4:1. | Recrystallize (difficult) or use in excess. |

| Solubility | DMF/DMSO | Clear solution at 0.1 M. | If turbid, insoluble hydrolysis products may be present. |

Troubleshooting & FAQs

Q: Can I store this compound in solution? A: No. NHS esters hydrolyze rapidly in solution.

-

Aqueous buffer (pH 8): Half-life ~10-20 minutes.

-

Anhydrous DMF/DMSO: Stable for hours to days, but not recommended for long-term storage. Always prepare fresh.

Q: The powder is stuck together in a hard lump. Is it safe to use? A: This indicates moisture ingress. The hydrolysis reaction releases acidic byproducts which can catalyze further degradation. The reagent should be considered compromised . Perform an NMR check or discard.

Q: Why use this compound instead of Boc-Ala-OSu? A: The Formyl group is less hydrophobic, which can be advantageous for water-soluble peptide synthesis or when acid-labile deprotection (required for Boc) is undesirable. However, removing the Formyl group requires specific conditions (e.g., hydrazine or deformylase), which must be compatible with your downstream application.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on NHS ester chemistry and hydrolysis rates).

-

Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of NHS Esters. (General stability data for NHS esters).

-

Bachem. (n.d.). Peptide Synthesis Guide: Amino Acid Derivatives. (Data on Formyl protecting group stability).

-

BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry.

Sources

The Role of NHS Ester in Fmoc-Ala-OSu Activation: A Technical Guide

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the efficient and reliable formation of amide bonds is the cornerstone of success. This guide provides an in-depth technical analysis of a critical tool in the peptide chemist's arsenal: the N-Hydroxysuccinimide (NHS) ester, specifically in the context of Fmoc-Ala-OSu (N-α-Fmoc-L-alanyl-succinimide). We will dissect the underlying chemical principles of NHS ester activation, its pivotal role in facilitating amide bond formation with Fmoc-protected alanine, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their mechanistic understanding and optimize their peptide synthesis workflows.

The Fundamental Challenge: Amide Bond Formation

The synthesis of peptides involves the sequential coupling of amino acids via amide bonds. The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process, requiring high temperatures that are incompatible with the delicate nature of protected amino acids. Therefore, the carboxyl group of the incoming amino acid must first be "activated" to a more reactive form, transforming it into a better electrophile that is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[1] This activation is the critical step that dictates coupling efficiency, yield, and the preservation of chiral integrity.

N-Hydroxysuccinimide (NHS): The Activating Agent of Choice

N-Hydroxysuccinimide (NHS), also known as HOSu, is a widely used reagent for activating carboxylic acids.[2][3][4] The activation process typically involves reacting the N-α-protected amino acid (e.g., Fmoc-Ala-OH) with NHS in the presence of a coupling agent, most commonly a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).[3]

The mechanism proceeds as follows:

-

O-Acylisourea Formation: The carbodiimide (DCC) reacts with the carboxylic acid of Fmoc-Ala-OH to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by NHS: The NHS molecule then acts as a nucleophile, attacking the O-acylisourea intermediate.

-

Formation of the NHS Ester: This attack results in the formation of the stable, isolable Fmoc-Ala-OSu active ester and N,N'-dicyclohexylurea (DCU), a poorly soluble byproduct.

The key to the effectiveness of NHS lies in its structure. The succinimidyl group is an excellent leaving group, making the carbonyl carbon of the ester highly electrophilic and primed for reaction with an amine.[2] Furthermore, NHS esters strike a crucial balance: they are reactive enough to ensure efficient coupling but are generally stable enough to be isolated, purified, and stored, which is a significant advantage in many synthetic strategies.[2][5]

Mechanism of NHS Ester Activation and Coupling

The two-stage process of activation and coupling is central to the utility of Fmoc-Ala-OSu.

Fmoc-Ala-OSu: A Case Study in Application

Fmoc-Ala-OSu is a pre-activated form of Fmoc-L-alanine, ready for direct use in peptide coupling reactions. This circumvents the need for in situ activation, which can sometimes lead to side reactions. The use of a pre-formed active ester like Fmoc-Ala-OSu offers several advantages:

-

Purity: The active ester can be purified to a high degree before use, ensuring that byproducts from the activation step (like DCU) are not introduced into the coupling reaction.[3]

-

Reproducibility: Using a well-defined, stable active ester leads to more consistent and reproducible coupling outcomes.

-

Reduced Side Reactions: By avoiding the direct use of carbodiimides in the coupling vessel, the risk of certain side reactions, such as N-acylurea formation, is minimized.[6]

Field-Proven Protocol for Fmoc-Ala-OSu Coupling in SPPS

This protocol outlines a standard procedure for coupling Fmoc-Ala-OSu onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amine terminus (e.g., H₂N-Peptide-Resin)

-

Fmoc-Ala-OSu

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection (if required)

Protocol Steps:

-

Resin Preparation:

-

If the N-terminus of the resin-bound peptide is Fmoc-protected, perform a standard deprotection step using 20% piperidine in DMF.

-

Swell the resin with the free amine in DMF for 30-60 minutes in the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine, followed by DCM (2-3 times), and finally DMF (3-5 times).

-

-

Coupling Reaction:

-

Prepare the coupling solution: Dissolve Fmoc-Ala-OSu (1.5 to 3.0 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the coupling solution to the swollen resin in the reaction vessel.

-

Add a non-nucleophilic base, such as DIPEA (1.5 to 3.0 equivalents), to the reaction vessel. The base neutralizes the protonated amine, facilitating the nucleophilic attack.[7]

-

Agitate the mixture at room temperature for 1-4 hours. Reaction time may vary based on the sequence.

-

-

Reaction Monitoring (Self-Validation):

-

Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads to monitor the disappearance of the free primary amine. A negative test indicates the reaction is complete.

-

-

Washing and Capping (Optional):

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash with DCM (3-5 times) and then DMF (2-3 times).

-

(Optional) If the coupling is found to be incomplete, a capping step using acetic anhydride can be performed to block any unreacted amines and prevent the formation of deletion sequences.

-

-

Chain Elongation:

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Quantitative Data Summary

| Parameter | Recommended Range | Rationale |

| Fmoc-Ala-OSu Equivalents | 1.5 - 3.0 | Ensures the reaction is driven to completion by providing an excess of the acylating agent. |

| Base (DIPEA) Equivalents | 1.5 - 3.0 | Maintains a basic pH to deprotonate the N-terminal amine, enhancing its nucleophilicity.[8] |

| Reaction Time | 1 - 4 hours | Sufficient time for most standard couplings; should be optimized and monitored. |

| Solvent | DMF | Excellent solvent for both reagents and the swelling of polystyrene-based resins.[9] |

Troubleshooting and Mechanistic Considerations

While NHS esters are robust, scientists must be aware of potential pitfalls to ensure the integrity of the final peptide product.

-

Hydrolysis: NHS esters are susceptible to hydrolysis, especially under aqueous or highly basic conditions.[10] It is imperative to use anhydrous, amine-free solvents (like peptide synthesis grade DMF) to prevent premature deactivation of the Fmoc-Ala-OSu.

-

Side-Chain Reactions: For amino acids with nucleophilic side chains (e.g., Lysine, Ornithine), proper side-chain protection is mandatory to prevent acylation at the side chain instead of the N-terminus.[11]

-

Racemization: While the use of NHS as an additive in carbodiimide couplings is known to suppress racemization, the potential for epimerization still exists, particularly with sensitive amino acids.[12] Using pre-formed, purified active esters helps mitigate this risk.

-

Formation of Fmoc-β-Ala-OH: A known impurity in reactions using Fmoc-OSu is the formation of Fmoc-β-Ala-OH via a Lossen-type rearrangement.[13][14] Using high-purity, commercially sourced Fmoc-amino acid derivatives is the best practice to avoid introducing this and other impurities.[15][16]

Conclusion

The N-Hydroxysuccinimide ester of Fmoc-alanine represents a cornerstone of modern peptide synthesis. It serves as a stable, yet highly reactive, intermediate that facilitates the clean and efficient formation of amide bonds. By transforming the carboxyl group of alanine into an excellent electrophile with a good leaving group, the NHS ester overcomes the inherent thermodynamic barrier of amide bond formation. A thorough understanding of its activation mechanism, coupled with robust, field-tested protocols and an awareness of potential side reactions, empowers researchers to leverage this powerful tool for the successful synthesis of complex peptides for therapeutic and research applications.

References

-

Gucinski, A. C., & McLuckey, S. A. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry, 22(3), 554–563. [Link]

-

Scialdone, M. A., & Shiner, C. S. (1998). Polymer-bound N-hydroxysuccinimide as a solid-supported additive for DCC-mediated peptide synthesis. Tetrahedron Letters, 39(15), 2027-2030. [Link]

-

Schneider, S. E., & Dzubeck, S. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953–9956. [Link]

-

Chinchilla, R., Dodsworth, D. J., Nájera, C., & Soriano, J. M. (2001). Polymer-Bound N-Hydroxysuccinimide as a Solid-Supported Additive for DCC-Mediated Peptide Synthesis. Request PDF on ResearchGate. [Link]

-

García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

-

Exploring the Applications of N-Hydroxysuccinimide in Advanced Chemical Synthesis. (2026, January 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 10, 2026, from [Link]

-

Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. [Link]

-

Albericio, F., et al. (2012). Mercaptobenzothiazole (MBT), for the Introduction of the Fmoc Moiety Free of Side-Reactions. Molecules, 17(12), 14758-14771. [Link]

- Preparation method of Fmoc-beta-Ala-AA-OH. (2020). Google Patents.

-

Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

-

An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (2025, August 10). Request PDF on ResearchGate. [Link]

-

Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. (2025, August 6). Request PDF on ResearchGate. [Link]

-

Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. (n.d.). Request PDF on ResearchGate. [Link]

-

Subirós-Funosas, L., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 42(16), 6670-6683. [Link]

-

A side-reaction in the SPPS of Trp-containing peptides. (2025, August 5). Request PDF on ResearchGate. [Link]

-

Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (2022). PubMed. [Link]

-

Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014, February 18). ResearchGate. [Link]

-

Side reactions in solid-phase peptide synthesis and their applications. (1998). PubMed. [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Hydroxysuccinimide - Enamine [enamine.net]

- 4. nbinno.com [nbinno.com]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (PDF) Polymer-bound N-hydroxysuccinimide as a solid-supported additive for DCC-mediated peptide synthesis [academia.edu]

- 13. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]

Introduction: The Critical Role of FA-Ala-OSu in Targeted Therapeutics

An In-depth Technical Guide to Folic Acid-Alanine-N-hydroxysuccinimide Ester (FA-Ala-OSu): Characterization, Purity, and Handling for Drug Development Professionals

In the landscape of targeted drug delivery, the folate receptor stands out as a pivotal target, frequently overexpressed on the surface of various cancer cells.[1][2] This biological feature provides a unique portal for delivering therapeutic payloads directly to malignant tissues. Folic Acid-Alanine-N-hydroxysuccinimide ester (this compound) is a heterobifunctional crosslinking reagent meticulously designed to leverage this pathway. It comprises three key components:

-

Folic Acid (FA): The targeting moiety that binds with high affinity to the folate receptor, facilitating cellular uptake via endocytosis.[1][3]

-

Alanine (Ala): A simple, non-immunogenic amino acid that acts as a stable spacer, distancing the payload from the targeting ligand to ensure proper receptor binding.

-

N-hydroxysuccinimide (OSu) Ester: A highly reactive functional group designed for the efficient and specific formation of stable amide bonds with primary amines on drug molecules, proteins, or nanoparticle surfaces.[4][5]

The efficacy, safety, and reproducibility of a folate-targeted therapeutic are inextricably linked to the quality of the this compound reagent. Impurities can lead to inconsistent conjugation yields, introduce unknown toxicities, or interfere with receptor binding. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and implement rigorous quality standards for this compound, ensuring its optimal performance in pre-clinical and translational research.

Section 1: Physicochemical Properties and the Question of a Melting Point

This compound is a complex organic molecule that, unlike simple crystalline compounds, does not exhibit a sharp, defined melting point. Instead, it is typically an amorphous, yellowish-orange powder that will decompose upon heating.[6] The parent folic acid molecule itself darkens and chars at approximately 250°C (482°F).[7] The introduction of the thermally labile N-hydroxysuccinimide ester further precludes a distinct melting event. Therefore, Decomposition Temperature is a more relevant, albeit less precise, physical characteristic than a true melting point.

For quality control purposes, visual inspection and a summary of core physicochemical properties are more practical.

| Property | Data | Source |

| Molecular Formula | C₂₆H₂₅N₉O₉ | Calculated |

| Molecular Weight | 607.54 g/mol | Calculated |

| Appearance | Yellow to orange solid/powder | [8] |

| Solubility | Soluble in anhydrous polar aprotic solvents (DMSO, DMF) | [9] |

| UV Absorbance | Characteristic peaks for folate at ~280 nm and ~365 nm in aqueous buffer | [3] |

Section 2: Synthesis and Critical Impurity Profile

The synthesis of this compound is a multi-step process that informs its impurity profile. A common synthetic route involves the activation of a carboxylic acid group on folic acid with a carbodiimide coupling agent, like dicyclohexylcarbodiimide (DCC), which then reacts with N-hydroxysuccinimide (NHS) to form the active ester.[10] It is crucial that the conjugation occurs through the γ-carboxylic acid of the glutamate residue to maintain high affinity for the folate receptor.[2][11]

Caption: A generalized synthetic workflow for this compound.

This process can introduce several critical impurities that must be monitored:

-

Starting Materials: Unreacted folic acid, alanine, or N-hydroxysuccinimide.

-

Hydrolyzed Product (FA-Ala-COOH): The most common process- and stability-related impurity. The OSu ester is highly susceptible to hydrolysis, converting the active reagent back into an inert carboxylic acid.[4][12] This is the primary cause of failed or inefficient conjugation reactions.

-

Coupling Byproducts: Reagents like dicyclohexylurea (DCU), if DCC is used, are insoluble in many organic solvents but must be thoroughly removed.[10]

-

α-Isomer: Conjugation at the α-carboxylic acid of the glutamate moiety of folic acid can occur, resulting in an isomer with significantly reduced binding affinity for the folate receptor.[2]

Section 3: A Multi-Modal Approach to Purity Assessment

No single analytical method is sufficient to define the purity and identity of this compound. A self-validating system requires the integration of chromatographic, spectroscopic, and other analytical techniques.

Caption: Integrated analytical workflow for quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of this compound. A reversed-phase method can effectively separate the active product from its more polar hydrolyzed form and other impurities.

Experimental Protocol: HPLC Purity Assessment

-

Instrumentation: HPLC or UPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 280 nm, the characteristic absorbance wavelength for the pterin ring of folic acid.

-

Sample Preparation: Dissolve the this compound sample (approx. 1 mg/mL) in anhydrous DMSO immediately before injection to minimize hydrolysis.

-

Analysis: Calculate purity by the area percentage of the main peak relative to the total area of all integrated peaks. The hydrolyzed impurity (FA-Ala-COOH) will typically elute earlier than the active ester.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the main peak observed in the HPLC analysis.

Experimental Protocol: LC-MS Identity Confirmation

-

Instrumentation: Couple the HPLC system described above to an electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode: Positive ion mode is typically used.

-

Analysis: The mass spectrum corresponding to the main HPLC peak should show a prominent ion corresponding to the [M+H]⁺ adduct for this compound (expected m/z ≈ 608.5).

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. While a full assignment is complex, the presence of key characteristic signals validates the structure.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Folic Acid: A complex pattern of aromatic protons in the 6.5-8.7 ppm range, including a characteristic singlet for the pterin C7-H around 8.6 ppm.

-

Alanine: A doublet for the methyl group (~1.3-1.5 ppm) and a quartet for the alpha-proton (~4.2-4.5 ppm).

-

N-hydroxysuccinimide: A characteristic singlet for the four equivalent protons of the succinimide ring, typically appearing around 2.8-2.9 ppm. The presence of this signal is a key indicator of the active ester's integrity.

Water Content (Karl Fischer Titration)

Given the extreme moisture sensitivity of the OSu ester, quantifying the water content is a critical release test.[13][14] High water content indicates a high risk of hydrolysis and reduced reactivity. Karl Fischer titration is the gold standard for this measurement.

Section 4: Purity Standards and Acceptance Criteria

For drug development applications, particularly those under or progressing toward Good Manufacturing Practices (GMP), stringent purity standards are required.[15] The following table proposes a set of acceptance criteria for a high-quality batch of this compound intended for pre-clinical use.

| Test | Method | Acceptance Criterion | Rationale |

| Appearance | Visual Inspection | Yellow to orange powder | Conforms to expected physical state of folic acid derivatives.[8] |

| Identity | ¹H NMR | Spectrum conforms to the proposed structure | Confirms the covalent structure and presence of key functional groups. |

| Identity | LC-MS | [M+H]⁺ ion matches theoretical mass ± 500 ppm | Confirms the molecular weight of the main component. |

| Purity | HPLC (280 nm) | ≥ 95.0% | Ensures minimal presence of impurities that could interfere with conjugation or cause side reactions.[16] |

| Specific Impurity | HPLC (280 nm) | Hydrolyzed form (FA-Ala-COOH) ≤ 3.0% | Directly controls the primary degradation product, ensuring high reactivity of the reagent. |

| Water Content | Karl Fischer | ≤ 0.5% | Minimizes the potential for hydrolysis during storage and handling.[13] |

Section 5: Handling, Storage, and Stability

The utility of this compound is entirely dependent on the integrity of the OSu ester.[17] Hydrolysis is the primary degradation pathway and is accelerated by moisture and alkaline pH.[4][5]

Storage:

-

Long-Term: Store at -20°C or below in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[18] A desiccator should be used to provide an additional layer of protection.

-

Vial Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

Solution Preparation:

-

Always use anhydrous, amine-free solvents like DMSO or DMF for preparing stock solutions.[9][19]

-

Prepare solutions immediately before use. Aqueous solutions of NHS esters are not stable and should be used within hours.[19] The rate of hydrolysis increases dramatically with increasing pH; the optimal pH for conjugation reactions is typically between 7.2 and 8.5, representing a compromise between amine reactivity and ester stability.[20]

References

- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.

- Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Tre

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz

- Characterization of folic acid, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development. PMC.

- SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF FOLIC ACID CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS. NIH.

- Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells. (2024).

- Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing).

- Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells. (2024). PubMed.

- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (2023). Scholars' Mine.

- N-Hydroxysuccinimide active ester. TCI EUROPE N.V..

- An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (2025).

- Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Royal Society of Chemistry.

- Application Note and Protocol: Step-by-Step Synthesis of Folic Acid NHS Ester using DCC. Benchchem.

- Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol)

- A Researcher's Guide to Purity Assessment of Amino-PEG12-CH2COOH Bioconjug

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- PEG Reagents for Bioconjugation and PEGyl

- Activ

- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem.

- How Pure is Pure? Understanding Reagent Purity Grades. (2021).

- This compound | 76079-01-1. ChemicalBook.

- This compound | 76079-01-1 (Korean). ChemicalBook.

- Boc-Ala-OSu | C12H18N2O6 | CID 11011585. PubChem - NIH.

- Bioconjug

- Z-Ala-OSu. Sigma-Aldrich.

- Z-Ala-OSu | C15H16N2O6 | CID 837751. PubChem - NIH.

- Synthesis of Some New Folic Acid-Based Heterocycles of Anticip

- Active ester. Wikipedia.

- Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. (1967). PubMed.

- Folic Acid | C19H19N7O6 | CID 135398658. PubChem - NIH.

- Technical Support Center: Purification of Folic Acid NHS Ester Conjug

- Bioconjug

- Folate synthesis in plants: purification, kinetic properties, and inhibition of aminodeoxychorism

- Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modific

- Activation of folic acid with N-hydroxysuccinimide.

- Folic Acid NHS Ester: A Technical Guide to Solubility and Handling. Benchchem.

- Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal.

- Folic acid - CAS-Number 59-30-3. Chemodex.

- Process for preparing active esters.

- Folic acid | 59-30-3. ChemicalBook.

- CMC Analytical Control Strategies for Drug Development. BioAgilytix.

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.

- Boc-Ala-OSu [3392-05-0]. Aapptec Peptides.

Sources

- 1. SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF FOLIC ACID CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Folic acid | 59-30-3 [chemicalbook.com]

- 7. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Folic acid - CAS-Number 59-30-3 - Order from Chemodex [chemodex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Hydroxysuccinimide active ester [schem.jp]

- 13. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. d-nb.info [d-nb.info]

- 15. biopharminternational.com [biopharminternational.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. lumiprobe.com [lumiprobe.com]

Troubleshooting & Optimization

Technical Support Center: FA-Ala-OSu Coupling Optimization

Topic: Troubleshooting Low Coupling Yields with FA-Ala-OSu (N-Formyl-L-alanine N-hydroxysuccinimide ester) Catalog Ref: Generic this compound (CAS: 76079-01-1) Document ID: TS-FA-ALA-001 Last Updated: 2025-05-20

Executive Summary & Diagnostic Logic

From the Desk of the Senior Application Scientist:

Low yields with This compound typically stem from a misunderstanding of the molecule's "personality." Unlike standard hydrophilic crosslinkers, this compound combines a hydrophobic core (Alanine) with a moisture-sensitive activation group (NHS ester), all capped by a Formyl group that alters solubility.

The failure mode is almost always a kinetic loss: Hydrolysis (reaction with water) is outcompeting Aminolysis (reaction with your target).

Use the following logic flow to diagnose your specific failure point before altering your protocol.

Figure 1: Diagnostic logic tree for isolating the root cause of low coupling efficiency.

Critical Failure Points (The "Why" and "How")

A. Reagent Integrity (The "Silent Killer")

The N-hydroxysuccinimide (NHS) ester is thermodynamically unstable in the presence of moisture. This compound is particularly tricky because the Formyl group and Alanine side chain make it hydrophobic. If it absorbs water during storage, it hydrolyzes into FA-Ala-OH (inactive acid) and NHS.

-

The Test: Dissolve a small amount in DMSO-d6 and run a quick H-NMR. Look for the succinimide ring protons (~2.8 ppm). If these are shifted or the integration is low, your reagent is dead [1].

-

The Fix: Store strictly at -20°C under desiccant. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

B. Solvent Incompatibility (The Solubility Trap)

This compound is not water-soluble. Adding it directly to an aqueous buffer causes micro-precipitation. The solid reagent cannot react with your protein/peptide, but it will slowly hydrolyze on the surface.

-

The Fix: Dissolve this compound in anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) first.

-

Protocol Limit: Keep the final organic solvent concentration in your reaction between 5-20% (v/v), depending on your protein's tolerance [2].

C. Buffer Competition (The "Rookie Mistake")

Never use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers. Tris contains a primary amine.[1][2][3] It is a better nucleophile than your target protein because it is smaller and less sterically hindered. It will scavenge all your this compound, leaving none for your target.

-

The Fix: Use PBS (Phosphate Buffered Saline), HEPES, or Sodium Bicarbonate.

The Kinetic Battlefield: Hydrolysis vs. Aminolysis

Understanding the competition between water and your amine is the key to high yields.

Figure 2: Kinetic competition. Path A (Green) must be maximized by pH control; Path B (Red) is minimized by using excess reagent and dry solvents.

Optimized Protocol for this compound Coupling

Objective: Conjugate this compound to a peptide/protein containing a primary amine (Lysine or N-term).

Reagents Required

| Component | Specification | Purpose |

| This compound | >95% Purity, stored dry | Activated linker |

| Solvent | Anhydrous DMSO or DMF | Solubilization (prevents precipitation) |

| Reaction Buffer | 100 mM NaHCO₃ (Sodium Bicarbonate) | Maintains pH ~8.2 (Optimal for NHS) |

| Quenching Buffer | 1M Tris-HCl (pH 8.0) | Stops reaction by scavenging excess ester |

Step-by-Step Procedure

-

Prepare the Target:

-

Dissolve your target peptide/protein in 100 mM NaHCO₃, pH 8.2 .

-

Note: If your protein is in PBS, adjust pH to 8.0-8.2 using dilute NaOH. Standard PBS (pH 7.4) is often too slow for hydrophobic esters, leading to hydrolysis before coupling [3].

-

-

Prepare the this compound Stock:

-

Weigh this compound in a dry environment.

-

Dissolve in anhydrous DMSO to a concentration of 10–50 mM.

-

Critical: Do this immediately before use.[2] Do not store this solution.

-

-

Initiate Reaction:

-

Add the this compound solution to the protein solution dropwise while vortexing gently.

-

Molar Ratio: Use a 10-fold molar excess of this compound over the target amine.

-

Solvent Limit: Ensure DMSO is <20% of the total volume.

-

-

Incubation:

-

Incubate for 1–2 hours at Room Temperature or 4 hours at 4°C.

-

Why? FA-Ala is small; steric hindrance is low, so long overnight incubations usually just increase hydrolysis byproducts without improving yield.

-

-

Quench & Purify:

-

Add Tris-HCl to a final concentration of 50 mM. Incubate for 15 mins.

-

Purify via Desalting Column (e.g., PD-10) or Dialysis to remove the hydrolyzed byproducts and free NHS.

-

Frequently Asked Questions (FAQs)

Q1: My reaction solution turned cloudy immediately after adding this compound. Is this normal? A: No. This indicates the this compound precipitated out of solution because the water content was too high or the mixing was too slow.

-

Solution: Increase the DMSO percentage (up to 20%) or add the reagent more slowly while vortexing. If it precipitates, it cannot react.

Q2: Can I use this compound to label the N-terminus specifically in the presence of Lysines? A: It is difficult but possible using pH control. The N-terminal alpha-amine has a lower pKa (~8.0) than the Lysine epsilon-amine (~10.5).

-

Strategy: Perform the reaction at pH 7.0 - 7.2 . At this pH, the N-terminus is largely unprotonated (reactive), while Lysines are protonated (unreactive). However, hydrolysis competes more aggressively at this lower rate of reaction, so yield will be lower [4].

Q3: Why do I see a mass shift of +71 Da instead of +99 Da? A: You are likely seeing the Formyl-Ala addition (+99 Da) minus a loss. However, be careful:

-

FA-Ala mass addition = Formula weight of FA-Ala (115) - Water (18) = +97 Da (approx).

-

If you see +71 Da, check if you are using Ala-OSu without the Formyl group, or if fragmentation is occurring in the MS.

-

Correction: The added mass of a Formyl-Alanyl group is exactly 99.03 Da (C4H5NO2 residue). If you see +28 Da less, you may have lost the formyl group (deformylation), though this usually requires strong acid.

Q4: How do I remove the Formyl group after coupling? A: The Formyl group is a protecting group but is often used as a permanent modification (e.g., fMet mimics). If you must remove it, it requires acidic incubation (e.g., 1.2 M HCl in methanol), which may damage your protein. If you need a removable group, use Fmoc-Ala-OSu or Boc-Ala-OSu instead.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for pKa differences between N-term and Lysine).

Sources

Technical Support Center: FA-Ala-OSu Stability & Handling

Topic: Preventing Hydrolysis of N-Formyl-L-Alanine N-hydroxysuccinimide Ester (FA-Ala-OSu) Document ID: TS-FA-OSU-001 Last Updated: 2025-05-20

Executive Summary & Core Mechanism

The Challenge: this compound is an activated ester used to introduce the formyl-alanine moiety into peptides or proteins. The core instability arises from the N-hydroxysuccinimide (NHS/OSu) ester group . While the N-terminal formyl group is relatively stable, the OSu ester is highly susceptible to nucleophilic attack.

The Mechanism: In an aqueous environment, water competes with your target amine (e.g., a lysine residue) for the carbonyl carbon of the ester.[1]

-

Pathway A (Desired): Amine attacks ester

Stable Amide Bond + NHS. -

Pathway B (Undesired): Water attacks ester

Carboxylic Acid (Hydrolysis) + NHS.

Critical Insight: Hydrolysis is base-catalyzed. As pH increases, the rate of hydrolysis accelerates exponentially. However, amines must be deprotonated (uncharged) to react. This creates a "Goldilocks" zone for pH (typically 7.2–8.5) where the amine reaction is faster than hydrolysis.

Visualizing the Competition (Pathway Diagram)

Figure 1: The kinetic competition between aminolysis (desired) and hydrolysis (waste).[2] Minimizing Path B requires strict control of pH and water content.

Quantitative Data: pH vs. Stability

The half-life of NHS esters drops dramatically as pH rises. You must work quickly once the reagent is added to the aqueous buffer.

| pH Condition | Temperature | Approximate Half-Life ( | Status |

| pH 7.0 | 0°C | 4 – 5 hours | Stable (Reaction slow) |

| pH 7.0 | 25°C | ~1 hour | Workable |

| pH 8.0 | 25°C | ~20 – 30 minutes | Optimal Reaction Window |

| pH 8.6 | 4°C | 10 minutes | Critical (Work fast) |

| pH > 9.0 | 25°C | < 2 minutes | Unstable (Avoid) |

Data synthesized from standard NHS-ester kinetics [1, 3].

Protocol: Preparation of Anhydrous Stock Solutions

Why this matters: Storing this compound in an aqueous buffer is impossible. You must prepare a stock solution in an anhydrous organic solvent.[3][4] However, standard laboratory DMSO/DMF is hygroscopic (absorbs water from air), which will degrade your reagent in the freezer.

Required Reagents:

-

This compound solid.

-

Anhydrous DMSO or DMF (High purity, "septum-sealed" grade).

-

Molecular Sieves (3Å or 4Å), activated.

Step-by-Step Workflow:

-

Sieve Activation: If not using commercial anhydrous solvent, add activated 3Å molecular sieves to your DMSO/DMF bottle 24 hours prior to use to strip residual water.

-

Equilibration: Remove the this compound vial from the freezer (-20°C). Do not open it yet. Let it equilibrate to room temperature for 20 minutes.

-

Reason: Opening a cold vial causes atmospheric moisture to condense instantly on the reagent, triggering hydrolysis.

-

-

Dissolution: Dissolve this compound in the anhydrous solvent to a concentration of 10–100 mM.

-

Tip: Do not use a vortex mixer if possible; gentle pipetting prevents shearing/heating.

-

-

Usage: Use this stock immediately.

-

Storage (If necessary): If you must store the stock, aliquot into single-use tubes, cap tightly under inert gas (Nitrogen/Argon), and freeze at -20°C. Never store working solutions diluted in aqueous buffer.

Troubleshooting Guide & FAQs

Scenario 1: Low Coupling Efficiency

User Question: "I followed the protocol, but my LC-MS shows mostly hydrolyzed FA-Ala-OH and unreacted amine. What went wrong?"

Root Cause Analysis:

-

Wet Solvent: Your DMSO/DMF stock contained water.

-

Wrong pH: Your reaction buffer was too acidic (amine protonated) or too basic (ester hydrolyzed too fast).

-

Buffer Interference: You used a buffer containing primary amines (e.g., Tris, Glycine).[2]

Corrective Action Plan:

-

Check Buffer: Ensure you are using PBS, HEPES, or Bicarbonate.[2] Never use Tris. Tris contains a primary amine that reacts with this compound, consuming it completely.

-

pH Check: Verify the reaction mixture is pH 7.2–8.0.

-

Solvent Test: Use a fresh, unopened bottle of Anhydrous DMSO.

Scenario 2: Precipitate Formation

User Question: "Upon adding the this compound stock to my protein solution, a white precipitate formed immediately."

Root Cause Analysis: this compound is hydrophobic. When a high-concentration organic stock hits the aqueous buffer, it may crash out of solution before it can react.

Corrective Action Plan:

-

Dilution Technique: Add the stock solution dropwise while stirring/vortexing the aqueous phase.

-

Solvent Limit: Keep the final volume of DMSO/DMF below 10% (v/v) of the total reaction volume.

-

Cosolvent: If the reagent is stubborn, you may need to increase the organic fraction or use a sulfonate-derivative (Sulfo-NHS) if available, though this compound is generally not available in a sulfonated form.

Troubleshooting Decision Tree

Figure 2: Step-by-step diagnostic flow for resolving stability issues.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS ester half-lives and protocols).

-

Glen Research. "NHS Ester Amine Reaction for Oligonucleotide Labeling."[5] Glen Report 32-26. [Link]

Sources

Technical Support Center: FA-Ala-OSu Coupling Optimization

Topic: Minimizing Racemization During FA-Ala-OSu (Formyl-L-Alanine N-hydroxysuccinimide ester) Coupling Document ID: TS-FA-004 Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary & Mechanistic Insight[1][2]

The Core Challenge: Unlike Fmoc or Boc protecting groups, the Formyl (FA) group is an amide , not a carbamate (urethane). Carbamate protecting groups strongly suppress racemization because the oxygen atom on the carbamate nitrogen reduces the nucleophilicity of the carbonyl oxygen. The Formyl group lacks this protection. Consequently, This compound is highly susceptible to base-catalyzed racemization via the 5(4H)-oxazolone pathway.

Successful coupling requires a strict "Low-Base / Low-Polarity / Low-Temperature" protocol.

The Racemization Mechanism (Oxazolone Pathway)

The primary cause of racemization is the abstraction of the

Figure 1: The 5(4H)-oxazolone pathway is the dominant mechanism for racemization in N-acyl activated esters. High base concentration accelerates the path to the Enolate/Oxazolone.

Critical Parameter Optimization

To maintain chiral integrity (>99% L-isomer), you must control three variables.

A. Base Selection (The Critical Variable)

The choice of base determines the rate of

-

Avoid: Triethylamine (TEA) and Diisopropylethylamine (DIPEA) in large excess. These are strong enough to rapidly deprotonate the

-carbon of the activated Formyl-amino acid. -

Preferred: N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP) .[1] These are weaker bases with sufficient steric hindrance to minimize proton abstraction while still neutralizing the reaction.

-

Gold Standard: No Base. If your nucleophile (amine component) is available as a free base (not a hydrochloride salt), do not add any tertiary amine. The reaction will proceed cleanly with minimal racemization.

B. Solvent Effects

Polar aprotic solvents stabilize the charged transition states leading to racemization.

-

Preferred: DCM (Dichloromethane) . It has low polarity and suppresses charge separation.

-

Acceptable: THF (Tetrahydrofuran).

-

Avoid (if possible): DMF, DMSO, NMP. If solubility is mandatory, use a mixture (e.g., 10% DMF in DCM) and cool the reaction further.

C. Temperature Control

Racemization has a higher activation energy than aminolysis.

-

Protocol: Always mix reagents at 0°C or -10°C . Allow to warm to room temperature only after the reaction is 80% complete.

Recommended Experimental Protocol

Objective: Coupling this compound to H-Phe-OMe·HCl (Example Amine Salt) with <1% Racemization.

Materials

-

Activated Ester: this compound (1.0 equiv)

-

Amine Component: H-Phe-OMe·HCl (1.0 equiv)

-

Base: N-Methylmorpholine (NMM) (1.0 equiv—strictly stoichiometric)

-

Solvent: Anhydrous DCM (Concentration ~0.1 M)

Step-by-Step Procedure

-

Preparation of Amine Solution:

-

In a round-bottom flask, suspend the amine salt (H-Phe-OMe·HCl) in anhydrous DCM.

-

Cool to 0°C in an ice bath.

-

Add NMM (1.0 equiv) dropwise. Stir for 5-10 minutes to liberate the free amine.

-

Checkpoint: Ensure the solution is homogeneous. If the amine salt does not dissolve, add minimal DMF (dropwise) until clarified, keeping the temp at 0°C.

-

-

Coupling Reaction:

-

Add solid This compound (1.0 equiv) directly to the cold amine solution.

-

Note: Adding the solid ester to the solution is preferred over dissolving it separately to keep the local concentration of active ester low relative to the amine.

-

Stir at 0°C for 2 hours .

-

-

Monitoring:

-

Monitor by HPLC or TLC.

-

Crucial: Do not add excess base to "push" the reaction. If the pH is < 6 (wet pH paper above liquid), add NMM in 0.1 equiv increments only.

-

-

Work-up:

-

Once complete, dilute with DCM.

-

Wash immediately with 0.1 N HCl (cold) to remove any remaining base and stop the reaction.

-

Wash with water and brine, dry over MgSO4, and concentrate.

-

Troubleshooting & FAQs

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| High D-Isomer Content (>5%) | Base was too strong (TEA/DIPEA) or in excess. | Switch to NMM or Collidine .[1][2] Use stoichiometric amounts (1.0 equiv per amine salt). |

| High D-Isomer Content (>5%) | Solvent polarity too high (DMF/DMSO). | Switch to DCM or THF . If insoluble, use DCM/DMF (4:1) and run at -10°C. |

| Slow Reaction Rate | Temperature too low for specific sterics. | Keep at 0°C for longer (4-6h) rather than heating. Add 0.1 eq HOAt as a catalyst (less racemizing than heat). |

| Hydrolysis of Ester | Wet solvent or high humidity. | Use anhydrous solvents. Formyl esters are moisture sensitive. |

Frequently Asked Questions

Q: Can I use HOBt or HOAt to prevent racemization with this compound? A: HOBt/HOAt are typically used to create active esters in situ (e.g., with EDC). Since this compound is already an active ester, adding HOBt is not strictly necessary for activation. However, adding HOAt can accelerate the aminolysis (coupling) rate relative to the racemization rate, effectively improving the chiral purity.

Q: Why is the Formyl group worse than Fmoc for racemization?

A: Fmoc is a carbamate (urethane). The oxygen adjacent to the nitrogen (–O–CO–NH–) donates electron density, reducing the acidity of the

Q: My amine is only soluble in DMF. What should I do? A: If you must use DMF, you must compensate by lowering the temperature.[2] Perform the coupling at -15°C to -20°C . Ensure you use a hindered base like Collidine (TMP).

Optimization Decision Tree

Figure 2: Decision logic for selecting solvent and base conditions based on amine solubility and salt form.

References

-

Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on the mechanism of oxazolone formation and the distinction between urethane and amide protecting groups).

-

Goodman, M., & Levine, L. (1964).[3][4] Peptide synthesis via active esters.[3][5][6] IV. Racemization and ring-opening reactions of optically active oxazolones. Journal of the American Chemical Society, 86(14), 2918–2922.[3] (Foundational work on oxazolone mechanics). [3]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[1] A new high-efficiency peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. (Discusses additives to speed up coupling vs racemization).

-

Albericio, F., et al. (2018). Peptide Synthesis. Royal Society of Chemistry. (General best practices for minimizing racemization in SPPS and solution phase).

Sources

Technical Guide: Removal of Unreacted FA-Ala-OSu from Peptide Mixtures

Executive Summary

This guide addresses the purification of peptides labeled with FA-Ala-OSu (Furanacryloyl-L-alanyl-N-hydroxysuccinimide ester). This reagent is commonly used to introduce the furanacryloyl (FA) chromophore—often as a FRET quencher or enzymatic substrate—onto peptide N-termini or lysine residues.

The presence of unreacted this compound, its hydrolysis product (FA-Ala-OH), and the leaving group (N-hydroxysuccinimide) can severely interfere with downstream kinetic assays (due to background absorbance) and mass spectrometry analysis. This guide details the chemical quenching and chromatographic strategies required to isolate the pure labeled peptide.

The Chemistry of Contamination

Before purification, it is critical to understand what exists in your reaction vessel. The labeling process generates three distinct species that must be separated:

-

The Product: FA-Ala-Peptide (Hydrophobic shift).

-

Byproduct 1: N-hydroxysuccinimide (NHS) – Highly polar, UV absorbent at 260-280 nm.

-

Byproduct 2: FA-Ala-OH (Hydrolyzed reagent) – Acidic, elutes differently than the ester.

-

Contaminant: Unreacted this compound – Reactive, will cause "ghost" labeling if not quenched.

Visualization: Reaction & Quenching Pathway

The following diagram illustrates the reaction logic and why quenching is a mandatory pre-purification step.

Figure 1: The chemical pathway dictates that unreacted ester must be quenched to prevent post-reaction modification or column fouling.

Phase I: Chemical Quenching (The "Stop" Button)

Do not proceed to HPLC immediately. Unreacted NHS-esters can react with column stationary phases or elute slowly, contaminating subsequent runs.

-

Protocol: Add a primary amine buffer to scavenge remaining this compound.

-

Reagent: 1M Glycine (pH 8.0) or 1M Tris-HCl (pH 8.0).

-

Method: Add to reaction at a final concentration of 50–100 mM. Incubate for 15–30 minutes at room temperature.

-

Mechanism: The amine attacks the NHS-ester, converting it to FA-Ala-Glycine (or FA-Ala-Tris). These are stable, hydrophilic byproducts that are easily separated from your hydrophobic FA-labeled peptide.

Critical Note: Do not use water alone to "quench." Hydrolysis is too slow (minutes to hours depending on pH) and leaves the ester active during initial processing.

Phase II: Purification Strategies

Select your method based on the molecular weight (MW) difference between your peptide and the label.

Method A: RP-HPLC (Gold Standard)

Best for: High purity (>95%), separating FA-labeled peptide from unlabeled peptide.

The FA (Furanacryloyl) group is hydrophobic. This property allows for excellent separation on C18 columns.

Protocol:

-

Column: C18 Reverse Phase (Analytical or Semi-Prep).

-

Buffer B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient:

-

The FA group typically shifts retention time by +2 to +5 minutes compared to the unlabeled peptide.

-

Start with a shallow gradient (e.g., 5% to 60% B over 30 mins).

-

-

Detection: Monitor at 305-310 nm (specific to FA group) and 214 nm (peptide bond).

-

Tip: If a peak absorbs at 214 nm but not 305 nm, it is unlabeled peptide.

-

Method B: Size Exclusion Chromatography (Desalting)

Best for: Large peptides (>20 residues) or proteins; removing bulk small molecules.

Protocol:

-

Column: Sephadex G-10 (for small peptides) or G-25 (PD-10).

-

Solvent: 10-20% Ethanol or Acetonitrile in water (helps keep the hydrophobic FA group soluble).

-

Procedure: The large FA-peptide elutes in the void volume; the small FA-Ala-OH, NHS, and Quencher elute later.

Decision Matrix: Which Method?

Figure 2: Select the purification route based on peptide size and required purity.

Troubleshooting & FAQs

Q1: My FA-labeled peptide is precipitating during the reaction.

Cause: The FA group adds significant hydrophobicity. If your peptide was already neutral or hydrophobic, the product may crash out of aqueous buffer. Solution:

-

Add organic co-solvent: Perform the reaction in 20–50% DMSO or DMF.

-

Ensure the this compound stock was dissolved in dry DMF/DMSO, not aqueous buffer.

Q2: I see multiple peaks absorbing at 305 nm. Which is my product?

Diagnosis:

-

Early eluting peak (Front): Likely FA-Ala-OH (hydrolyzed reagent) or FA-Ala-Glycine (quenched reagent). These are more polar.

-

Late eluting peak: Likely your FA-Peptide.

-

Very late peak: Unreacted this compound (if not quenched) or multi-labeled peptide (if Lysines are present). Verification: Use ESI-MS. The mass shift for FA-Ala attachment is roughly +203 Da (Furanacryloyl [133] + Ala [71] - H [1]). Note: Verify exact mass based on specific reagent structure.

Q3: Can I use dialysis?

Recommendation: Generally, NO . Most peptides (<3 kDa) will pass through standard dialysis membranes. Even with low MWCO (1 kDa) membranes, the separation from the reagent (~350 Da) is inefficient and slow, leading to hydrolysis. Use Gel Filtration (SEC) or HPLC instead.

Q4: Why is my yield low?

Analysis:

-

pH Issue: NHS esters hydrolyze rapidly at pH > 9.0. Ensure reaction pH is 7.5 – 8.5.

-

Amine Competition: Did you use Tris buffer for the reaction? Tris contains a primary amine and will consume the reagent. Use PBS, HEPES, or Bicarbonate for the labeling step.[3]

Summary Data Table: Reagent Properties

| Component | Role | Molecular Character | Elution (RP-HPLC) | Removal Strategy |

| This compound | Reagent | Hydrophobic, Reactive | Late (if unquenched) | Quench w/ Glycine |

| FA-Ala-Peptide | Product | Hydrophobic | Middle-Late | Collect Fraction |

| NHS | Leaving Group | Very Hydrophilic | Void Volume (Front) | Wash / Desalt |

| FA-Ala-OH | Byproduct | Acidic, Polar | Early | Wash / Desalt |

| FA-Ala-Gly | Quenched Byproduct | Hydrophilic | Early | Wash / Desalt |

References

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. (Detailed mechanisms of NHS-ester reactions and hydrolysis rates).

-

Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports. (Foundational text on quenching NHS reactions).

-

Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (The authoritative text on purification of labeled bioconjugates).

-

Lumiprobe. NHS Ester Labeling of Biomolecules: Protocols and Troubleshooting.

Sources

Technical Support Center: FA-Ala-OSu Solubility in DMF

Welcome to the technical support guide for FA-Ala-OSu (Formyl-Alanine-N-hydroxysuccinimide ester). This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this reagent in Dimethylformamide (DMF). Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the success of your conjugation experiments.

Troubleshooting Guide: Addressing this compound Solubility Issues

This section provides a direct, question-and-answer-based approach to resolving solubility problems in real-time.

Q1: My this compound powder is not dissolving, or is forming a suspension in DMF. What's wrong?

A1: This is a common but critical issue that points to one of three primary culprits: solvent quality, moisture contamination, or compromised reagent integrity. The N-hydroxysuccinimide (NHS) ester functional group is highly reactive and susceptible to hydrolysis, which alters the compound's structure and significantly reduces its solubility in organic solvents.

The immediate cause is often the premature reaction of the this compound before it has a chance to participate in the desired conjugation. The two most likely degradation pathways are outlined below.

Caption: Key degradation pathways for this compound leading to insolubility.

Q2: How can I systematically identify the root cause of the solubility problem?

A2: A logical, step-by-step diagnostic process is essential. The following workflow will help you pinpoint the issue efficiently. Start with the simplest and most common problems first.

Caption: Systematic workflow for troubleshooting this compound solubility issues.

Q3: My DMF is new and doesn't smell. My handling technique is correct. How do I perform the "NHS Ester Activity Test"?

A3: This is an excellent next step to validate the integrity of your this compound. The test is based on the principle that hydrolysis of the NHS ester releases the N-hydroxysuccinimide (NHS) leaving group, which has a distinct absorbance at 260 nm.[1][2] By forcing this hydrolysis with a base and observing an increase in absorbance, you can confirm the reagent is active.

Experimental Protocol: Qualitative NHS Ester Activity Test

Materials:

-

This compound reagent

-

Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

-

Anhydrous DMF

-

0.5 M NaOH solution

-

Spectrophotometer and two quartz cuvettes

Methodology:

-

Prepare Reagent Solution: Weigh 1-2 mg of this compound and dissolve it in 250 µL of anhydrous DMF. Immediately add 2 mL of the amine-free buffer and mix well.[1]

-

Prepare Control (Blank): In a separate cuvette, prepare a blank solution containing 250 µL of anhydrous DMF and 2 mL of the same amine-free buffer.

-

Initial Absorbance Reading (A_initial): Zero the spectrophotometer at 260 nm using the blank solution. Measure and record the absorbance of the reagent solution. This is your A_initial.

-

Forced Hydrolysis: To the cuvette containing the reagent solution, add 100 µL of 0.5 M NaOH.[2] Mix gently by pipetting or capping and inverting the cuvette.

-

Final Absorbance Reading (A_final): Promptly measure the absorbance of the base-treated solution at 260 nm. This is your A_final.

-

Interpretation:

-

A_final > A_initial: The reagent is active. The increase in absorbance is due to the release of NHS. The solubility issue is almost certainly related to your primary DMF stock or experimental setup.

-

A_final ≈ A_initial: The reagent is likely inactive and has already hydrolyzed. You will need a fresh vial of this compound.[3]

-

Frequently Asked Questions (FAQs)

Q4: What specific grade of DMF should I use, and why?

A4: You must use the highest purity anhydrous (<50 ppm water), amine-free grade of DMF available.[1][4]

-

Anhydrous: NHS esters are highly sensitive to moisture. Water will hydrolyze the ester bond, converting the this compound into FA-Ala-COOH (the carboxylic acid), which is significantly less soluble in DMF.[3][5]

-

Amine-Free: Over time, DMF can degrade to form small amounts of dimethylamine.[6] This secondary amine will react directly with your NHS ester, consuming it and forming an inactive amide side-product, effectively reducing the concentration of your active reagent and leading to failed conjugations.[1][7] A "fishy" or amine-like odor is a clear indicator of degraded DMF that should be discarded.[1][6]

Q5: Are there any viable alternative solvents to DMF?

A5: Yes. If you continue to experience issues with DMF or suspect its quality, consider these alternatives.

| Solvent | Class | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | The most common and highly recommended alternative. Must be anhydrous grade.[8][9][10] |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | Has similar solvent properties to DMF but does not degrade to form reactive amines, making it a more stable choice.[7] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Often a stronger solvent for protected amino acids than DMF, but must be high purity.[11] |

Q6: How should I properly store this compound and its solutions?

A6: Proper storage is non-negotiable for maintaining reagent activity.

-

Solid this compound: Store the solid powder at -20°C in a desiccator.[8][12] Before use, always allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening it to prevent atmospheric moisture from condensing on the cold powder.[9][12]

-